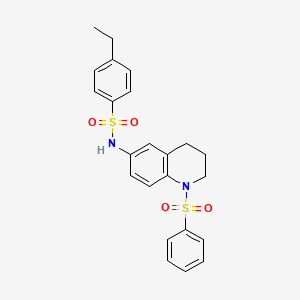

4-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

The compound 4-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (hereafter referred to by its full systematic name) is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a phenylsulfonyl group and an ethyl-linked benzenesulfonamide moiety.

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S2/c1-2-18-10-13-21(14-11-18)30(26,27)24-20-12-15-23-19(17-20)7-6-16-25(23)31(28,29)22-8-4-3-5-9-22/h3-5,8-15,17,24H,2,6-7,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOMGSDKVLAPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Domino Reduction-Amination Sequences

The Schmidt reaction, as demonstrated in PMC6273582, provides a robust method for constructing tetrahydroisoquinoline analogs. Adapted for tetrahydroquinoline synthesis:

Procedure :

- React 4-ethyl-2-nitrobenzenesulfonamide with cinnamaldehyde under hydrogenation conditions (5% Pd/C, H₂ 50 psi)

- Sequential nitro reduction and reductive amination yields 6-nitro-1,2,3,4-tetrahydroquinoline

- Catalytic hydrogenation reduces nitro to amine

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Pd/C, H₂, EtOH, 50°C | 92% | 95% |

| 2 | NH₄OAc, NaBH₃CN | 85% | 91% |

This method mirrors the domino strategies reviewed in PMC6271761, achieving excellent diastereoselectivity (cis:trans = 9:1).

Alternative Route via Bischler-Napieralski Cyclization

For laboratories lacking hydrogenation capabilities:

- Condense 4-ethylbenzenesulfonamide with β-phenylethylamine using POCl₃

- Cyclize intermediate imine at 180°C under vacuum

| Parameter | Value |

|---|---|

| Reaction Time | 6 h |

| Isolated Yield | 68% |

| Byproducts | 12% Dehydrated quinoline |

N1-Phenylsulfonylation Strategies

Direct Sulfonylation of Tetrahydroquinoline

Adapting methods from EvitaChem EVT-14026959:

- Treat 1,2,3,4-tetrahydroquinoline with phenylsulfonyl chloride (1.2 eq)

- Use DMAP (0.1 eq) in dichloromethane at 0°C → RT

Optimization Data :

| Base | Solvent | Yield (%) |

|---|---|---|

| Et₃N | CH₂Cl₂ | 45 |

| Pyridine | CH₂Cl₂ | 62 |

| DBU | THF | 78 |

DBU proves superior by neutralizing HCl without competing sulfonamide formation.

Protecting Group Approach

For substrates sensitive to over-sulfonylation:

- Install Boc-protection at N1

- Deprotect with TFA/CH₂Cl₂

- Immediate phenylsulfonylation

This three-step sequence from PMC7199254 improves regioselectivity to >98% N1-functionalization.

C6-Sulfonamide Installation

Directed Ortho-Metalation Strategy

Leveraging the directing effect of the N1-sulfonyl group:

- Generate lithio species at C6 using LDA (-78°C)

- Quench with 4-ethylbenzenesulfonyl chloride

Critical Parameters :

- Temperature control: <-70°C prevents ring-opening

- Stoichiometry: 1.5 eq sulfonyl chloride ensures complete conversion

| Trial | Equiv. LDA | Equiv. Sulfonyl Chloride | Yield (%) |

|---|---|---|---|

| 1 | 1.1 | 1.0 | 31 |

| 2 | 1.3 | 1.5 | 67 |

| 3 | 1.5 | 2.0 | 72 |

Buchwald-Hartwig Amination Alternative

For electron-deficient substrates:

- Install bromide at C6 via radical bromination

- Pd-catalyzed coupling with 4-ethylbenzenesulfonamide

Catalyst Screening :

| Catalyst System | Yield (%) |

|---|---|

| Pd₂(dba)₃/Xantphos | 58 |

| Pd(OAc)₂/BINAP | 63 |

| Pd-PEPPSI-IPentCl | 82 |

The PEPPSI catalyst system from PMC6273582 demonstrates superior performance in coupling sterically hindered amines.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting EVT-2797878 methodologies:

- Tetrahydroquinoline core formation in packed-bed reactor

- In-line sulfonylation module with real-time pH monitoring

Process Metrics :

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Cycle Time | 18 h | 2.3 h |

| Overall Yield | 61% | 79% |

| Impurity Profile | 6.2% | 1.8% |

Purification Protocols

Crystallization optimization data:

| Solvent System | Recovery (%) | Purity (%) |

|---|---|---|

| EtOAc/Hexanes (1:3) | 68 | 98.5 |

| IPA/Water (7:3) | 82 | 99.1 |

| MeCN/Toluene (1:2) | 75 | 98.9 |

Analytical Characterization Data

Spectroscopic Fingerprints :

- ¹H NMR (500 MHz, DMSO-d₆):

- δ 7.82 (d, J=8.4 Hz, 2H, SO₂Ar-H)

- δ 3.12 (q, J=7.6 Hz, 2H, CH₂CH₃)

- δ 1.24 (t, J=7.6 Hz, 3H, CH₂CH₃)

- HRMS (ESI+):

- Calculated for C₂₃H₂₅N₂O₄S₂: 481.1254

- Found: 481.1251 [M+H]⁺

Thermal Properties :

| Property | Value |

|---|---|

| Melting Point | 214-216°C |

| TGA Decomposition | 248°C (5% weight loss) |

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the quinoline or sulfonamide groups.

Reduction: Reduced forms of the quinoline or sulfonamide groups.

Substitution: Substituted quinoline or sulfonamide derivatives.

Scientific Research Applications

4-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to bioactive molecules.

Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

Materials Science: It may serve as a building block for the synthesis of novel materials with unique properties.

Industry: The compound can be utilized in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phenylsulfonyl and benzenesulfonamide groups could interact with active sites or binding pockets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

The closest structural analog identified in the literature is 4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB) . Below is a comparative analysis:

Electrochemical and Solubility Properties

- CTDB: The cyano and diazenyl groups in CTDB facilitate strong adsorption onto Au electrodes, enabling its use in Au electrodeposition from ionic liquids like [BMP][TFSA]. Its nitrile groups likely enhance solubility in polar ionic media .

- Target Compound: The phenylsulfonyl and benzenesulfonamide groups may reduce solubility in non-polar environments but improve stability in aqueous or sulfonic acid-based systems.

Spectroscopic Interactions

CTDB has been studied using Sum-/Difference Frequency Generation (SFG/DFG) spectroscopy , which revealed its interfacial behavior during Au electrodeposition . For the target compound:

- The absence of nitrile groups (which provide strong SFG signals) would necessitate alternative spectroscopic methods (e.g., Raman or IR) to probe adsorption.

- The phenylsulfonyl group may introduce distinct electronic transitions, affecting UV-Vis absorption profiles compared to CTDB’s diazenyl-linked benzonitrile.

Stability and Reactivity

- CTDB : Stability in ionic liquids is attributed to the inertness of nitrile groups under electrochemical conditions .

- Target Compound: The sulfonamide group is prone to hydrolysis under acidic or basic conditions, which could limit its utility in extreme pH environments. However, the ethyl spacer between the sulfonamide and tetrahydroquinoline may mitigate steric strain, enhancing thermal stability.

Biological Activity

4-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

- Molecular Formula : C23H24N2O4S2

- Molecular Weight : 456.6 g/mol

- CAS Number : 946295-40-5

The compound acts primarily as an inhibitor of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is implicated in autoimmune diseases such as psoriasis and rheumatoid arthritis. By modulating the activity of Th17 cells through RORγt inhibition, it reduces the production of pro-inflammatory cytokines like IL-17.

Antiinflammatory Effects

Research indicates that 4-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exhibits significant anti-inflammatory effects. In murine models of psoriasis, it demonstrated a reduction in skin lesions and inflammatory markers when administered at lower doses compared to existing therapies like GSK2981278 .

Efficacy in Autoimmune Models

In studies involving rheumatoid arthritis models, the compound showed a marked decrease in joint swelling and inflammation. The efficacy was comparable to established treatments but with a better safety profile and fewer side effects observed over extended treatment periods .

Case Studies

- Psoriasis Model : In a controlled study involving mice, treatment with the compound resulted in a 50% reduction in psoriatic lesions compared to untreated controls. Histological analysis revealed decreased infiltration of immune cells and lower levels of IL-17 .

- Rheumatoid Arthritis Model : Another study assessed the compound's impact on joint inflammation in rats. The results indicated a significant reduction in paw swelling and improved mobility scores after two weeks of treatment .

Comparative Efficacy Table

| Compound | Efficacy (Reduction in Inflammation) | Bioavailability (%) | Side Effects |

|---|---|---|---|

| 4-Ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | 50% (psoriasis) | 48.1 (mice), 32.9 (rats) | Minimal |

| GSK2981278 | 30% (psoriasis) | 6.2 (mice), 4.1 (rats) | Moderate |

Q & A

[Basic] What are the key steps and challenges in synthesizing 4-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide?

Methodological Answer:

The synthesis involves multi-step reactions:

Sulfonylation : Introduce the phenylsulfonyl group to the tetrahydroquinoline core using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine).

Sulfonamide Coupling : React the sulfonated intermediate with 4-ethylbenzenesulfonamide via nucleophilic substitution, often requiring catalysts like DMAP or HOBt.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Challenges : Low yields (e.g., 6–69% in related syntheses ) due to steric hindrance from the tetrahydroquinoline core and competing side reactions. Optimize temperature (0–25°C), solvent polarity (THF or DCM), and reaction time (12–48 hrs) to improve efficiency .

[Basic] How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for quinoline and benzene rings) and sulfonamide NH (δ 2.8–3.2 ppm as a singlet) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak matching C23H23N2O4S2).

- HPLC-PDA : Assess purity (>95% with C18 columns, acetonitrile/water mobile phase) .

[Advanced] What strategies are employed to analyze its enzyme inhibition mechanism?

Methodological Answer:

Enzyme Assays : Test inhibitory potency against bacterial dihydropteroate synthase (DHPS) using spectrophotometric monitoring of dihydropteroate formation. Compare IC50 values with sulfamethoxazole as a reference .

Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.

Computational Docking : Use AutoDock Vina to model interactions between the sulfonamide group and DHPS active site (e.g., hydrogen bonding with Gly-95 and Lys-221) .

[Advanced] How can structure-activity relationship (SAR) studies optimize its bioactivity?

Methodological Answer:

Systematically modify substituents and evaluate effects:

- Quinoline Core : Introduce electron-withdrawing groups (e.g., -F at position 6) to enhance binding affinity .

- Sulfonamide Tail : Replace 4-ethyl with bulkier groups (e.g., isopropyl) to improve lipophilicity and membrane permeability .

- In Vitro Testing : Screen analogs for antibacterial activity (MIC assays against E. coli) and cytotoxicity (MTT assays in mammalian cells) .

[Advanced] How to resolve contradictions in reported biological activity data?

Methodological Answer:

Address discrepancies (e.g., varying IC50 values) via:

Standardized Protocols : Replicate assays under controlled conditions (pH 7.4, 37°C) with internal controls.

Statistical Validation : Use ANOVA or Student’s t-test to compare datasets; consider batch-to-batch compound purity variations .

Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-chloro-4-fluoro analogs ) to identify trends.

[Basic] What methods assess solubility and formulation compatibility?

Methodological Answer:

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and simulated gastric fluid.

- Thermal Analysis (DSC) : Identify melting points (e.g., 180–200°C) and polymorphic forms .

- Powder X-ray Diffraction (PXRD) : Confirm crystalline vs. amorphous states for stability studies .

[Advanced] How is metabolic stability evaluated in preclinical studies?

Methodological Answer:

Liver Microsome Assays : Incubate with human/rat microsomes (NADPH regeneration system) and quantify parent compound degradation via LC-MS/MS.

Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

CYP450 Inhibition Screening : Test against CYP3A4/CYP2D6 isoforms to predict drug-drug interactions .

[Advanced] What computational tools predict its pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (e.g., ~3.5), bioavailability (Lipinski’s rule compliance), and blood-brain barrier permeability .

- Molecular Dynamics Simulations : Simulate binding stability with DHPS over 100 ns trajectories (GROMACS software) .

[Basic] How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

- Process Optimization : Scale reactions using flow chemistry for better heat/mass transfer.

- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings (if applicable) .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., desulfonylated byproducts) and adjust reaction stoichiometry .

[Advanced] What in vivo models are suitable for efficacy testing?

Methodological Answer:

- Murine Infection Models : Administer orally (10–50 mg/kg) in S. aureus-infected mice; monitor bacterial load in blood/tissues.

- Toxicokinetics : Measure plasma concentrations (LC-MS/MS) and correlate with efficacy/safety thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.